molecular formula C11H15Cl3N2 B11840639 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B11840639
M. Wt: 281.6 g/mol
InChI Key: RPIFBKNLIMPSTG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3,4-dichlorobenzyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3,4-dichlorobenzyl chloride under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride moiety enables alkylation reactions under basic conditions. A key industrial method involves reacting 3,4-dichlorobenzyl chloride with pyrrolidin-3-amine derivatives:

Reaction Reagents/Conditions Product Yield Source
Alkylation of pyrrolidineKOH, DMF, 60°C, 12 h1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine85%
Substitution alkylationNa₂CO₃, AcOiPr/H₂O, 78°C, 22 hChiral Ni(II) complex intermediates90%

These reactions exploit the electron-withdrawing effect of the dichloro group to enhance electrophilicity at the benzyl carbon. Steric effects from the pyrrolidine ring influence reaction kinetics, necessitating optimized solvent systems .

Oxidation Reactions

The secondary amine and benzyl groups are susceptible to oxidation:

Target Site Reagents Conditions Product Notes
Pyrrolidine ringKMnO₄, H₂SO₄0°C, 2 hPyrrolidone derivativeOveroxidation avoided
Benzyl C-H bondsCrO₃, AcOHReflux, 6 h3,4-Dichlorobenzoic acidRequires anhydrous conditions

Oxidation to pyrrolidone derivatives preserves the dichlorobenzyl group, enabling further functionalization. Chromium-based oxidants are preferred for aromatic oxidation due to selectivity.

Reduction Reactions

The compound undergoes selective reductions:

Reaction Catalyst/Reagent Conditions Product Application
DehalogenationH₂, Pd/C (10%)EtOH, 50 psi, 4 h1-Benzylpyrrolidin-3-amineToxicity reduction
Imine reductionNaBH₄, MeOHRT, 1 hSaturated pyrrolidine derivativeStereochemistry control

Catalytic hydrogenation selectively removes chlorine atoms without ring saturation. Borohydride reductions target in situ-generated imines during reductive amination.

Acylation and Amide Formation

The primary amine participates in acyl transfer reactions:

Acylating Agent Base Solvent Product Purity
Acetyl chlorideEt₃NCH₂Cl₂, 0°CN-Acetyl-1-(3,4-dichlorobenzyl)pyrrolidin-3-amine98% (HPLC)
Benzoyl chloridePyridineTHF, RTN-Benzoyl derivative95%

Acylation improves lipid solubility for pharmacological studies. Steric hindrance from the dichlorobenzyl group slows reaction rates compared to unsubstituted analogs.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt demonstrates reversible pH-sensitive behavior:

pH Species Solubility (H₂O) Application
<2.5Protonated amine hydrochloride48 mg/mLAqueous reaction media
7-9Free base2.1 mg/mLOrganic phase extractions

Salt forms enhance crystallinity for X-ray studies. pKa values: amine group = 8.7 ± 0.2 (determined via potentiometric titration).

Industrial-Scale Reaction Engineering

Continuous flow reactors improve synthesis efficiency:

Parameter Batch Process Flow Process Improvement
Reaction time12 h45 min16x faster
Yield85%92%+7%
Purity97%99.5%Reduced workup

Flow systems minimize thermal degradation of the dichlorobenzyl group.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride has been explored for its potential therapeutic effects, including:

  • Neurotransmitter Interaction: Studies indicate that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This suggests its utility in developing treatments for mood disorders.
  • Anti-inflammatory Properties: Preliminary investigations have shown that it may possess anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases.
  • Protein Kinase Inhibition: The compound has been investigated as an inhibitor of specific protein kinases involved in cellular signaling pathways, which could have implications for cancer therapy.

Biochemical Studies

The compound has been utilized in enzyme inhibition studies and receptor binding assays. Its ability to bind to specific molecular targets allows researchers to explore its mechanisms of action in biological systems:

  • Enzyme Interaction Profiles: Research into the interaction profiles of this compound reveals its potential to modulate enzyme activity, which is crucial for understanding its therapeutic potential.
  • Cellular Signaling Modulation: The alteration of cellular signaling pathways through receptor interactions positions this compound as a valuable tool for studying signal transduction mechanisms.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors that undergo nucleophilic substitution reactions.
  • Optimized Conditions: Reaction conditions such as temperature and solvent choice are critical for maximizing yield and purity. Common reagents include sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent. The IC50_{50} values were comparable to established chemotherapeutic agents, warranting further investigation into its efficacy and safety profiles in vivo .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of this compound. It was found to enhance cognitive function in animal models by modulating neurotransmitter levels. These findings support its potential application in treating cognitive impairments associated with neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The 3,4-dichlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)pyrrolidin-2-amine
  • 1-(3,4-Dichlorobenzyl)piperidin-3-amine
  • 1-(3,4-Dichlorobenzyl)pyrrolidin-2-one

Uniqueness

1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.

Biological Activity

1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H13_{13}Cl2_{2}N
  • Molecular Weight : 245.14 g/mol

This compound features a pyrrolidine ring substituted with a dichlorobenzyl group, which plays a crucial role in its biological activity.

Antitumor Activity

This compound has shown promising antitumor properties. In vitro studies indicated that the compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 22.6 µM against specific cancer types, indicating significant cytotoxic effects (see Table 1 for detailed IC50_{50} values across different cell lines).

Cell Line IC50_{50} (µM) Mechanism of Action
HCT116 (Colon Cancer)22.6Induces apoptosis via G1 phase arrest
HeLa (Cervical Cancer)30.5Inhibits cell cycle progression
MCF7 (Breast Cancer)18.4Modulates apoptotic pathways

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth at concentrations as low as 10 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines, preventing further cell division.
  • Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • A study published in Frontiers in Chemistry explored its effects on colon cancer cells, demonstrating significant growth inhibition and apoptosis induction through mitochondrial pathways .
  • Another research focused on its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;/h1-2,5,9H,3-4,6-7,14H2;1H

InChI Key

RPIFBKNLIMPSTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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